tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Catalog No.
S992039
CAS No.
748812-61-5
M.F
C11H15BrN2O2
M. Wt
287.157
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

CAS Number

748812-61-5

Product Name

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

IUPAC Name

tert-butyl N-(5-bromo-3-methylpyridin-2-yl)carbamate

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.157

InChI

InChI=1S/C11H15BrN2O2/c1-7-5-8(12)6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)

InChI Key

PMFVIRYXHAMNRY-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1NC(=O)OC(C)(C)C)Br

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C₁₁H₁₅BrN₂O₂ and a molecular weight of approximately 287.15 g/mol. It is classified as a carbamate, which is a type of chemical compound derived from carbamic acid. The structure features a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 3-position, along with a tert-butyl carbamate moiety. The compound is typically encountered as a white to off-white powder or crystalline solid and has applications in various fields, including medicinal chemistry and organic synthesis .

Due to the presence of reactive functional groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives of pyridine.
  • Hydrolysis: In the presence of water and an acid or base, the carbamate group can hydrolyze to yield the corresponding amine and carbon dioxide.
  • Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, allowing access to more reactive amines for further synthetic applications.

These reactions are essential for modifying the compound for specific applications in drug development or material science .

  • Antimicrobial Agents: Many pyridine derivatives show activity against bacteria and fungi.
  • Anticancer Compounds: Some studies suggest that structurally similar compounds can inhibit tumor growth.
  • Enzyme Inhibitors: Certain pyridine derivatives act as inhibitors for various enzymes, which may have therapeutic implications.

Further research is necessary to elucidate the specific biological activities associated with this compound .

The synthesis of tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate typically involves several steps:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine ring can be synthesized through cyclization reactions.
  • Bromination: The introduction of the bromine substituent at the 5-position can be achieved via electrophilic aromatic substitution using brominating agents.
  • Carbamate Formation: The final step involves reacting the synthesized bromo-pyridine with tert-butyl carbamate under suitable conditions (e.g., using a coupling agent like dicyclohexylcarbodiimide) to form the desired product.

These methods highlight the versatility of synthetic approaches available for creating this compound .

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
  • Material Science: In developing new materials with specific properties due to its unique structure.
  • Research: As a reagent in various

Several compounds share structural similarities with tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate, including:

Compound NameSimilarity Index
tert-Butyl (4-bromopyridin-2-yl)carbamate0.86
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate0.82
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate0.82
tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate0.81
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate0.81

Uniqueness

The uniqueness of tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate lies in its specific substitution pattern on the pyridine ring and its functional groups, which may impart distinct chemical reactivity and biological properties compared to its analogs. This specificity can lead to unique interactions in biological systems or novel synthetic pathways in

XLogP3

2.8

Wikipedia

Tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Dates

Modify: 2023-08-15

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